molecular formula C21H18N4O2 B246932 N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide

Numéro de catalogue B246932
Poids moléculaire: 358.4 g/mol
Clé InChI: IGJNPWYFMGZTIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mécanisme D'action

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival. By inhibiting EGFR activity, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide can block the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been reported to have anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in lab experiments is its high potency and specificity for EGFR inhibition. This allows for precise targeting of cancer cells without affecting normal cells. However, N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has some limitations, such as its poor solubility in water and low bioavailability in vivo.

Orientations Futures

There are several future directions for research on N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. Another direction is the investigation of the combination of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide with other anticancer agents to enhance their efficacy. Furthermore, the potential use of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, warrants further investigation.

Méthodes De Synthèse

The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide involves several steps, starting from the reaction between 2-aminobenzimidazole and 4-chlorobenzaldehyde to form N-(1H-benzimidazol-2-yl)benzaldehyde. This intermediate is then reacted with 2-hydroxybenzylamine to produce N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide. The final product is obtained by purification through recrystallization or chromatography.

Applications De Recherche Scientifique

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide has also been investigated for its potential to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.

Propriétés

Nom du produit

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide

Formule moléculaire

C21H18N4O2

Poids moléculaire

358.4 g/mol

Nom IUPAC

N-(1H-benzimidazol-2-yl)-4-[(2-hydroxyphenyl)methylamino]benzamide

InChI

InChI=1S/C21H18N4O2/c26-19-8-4-1-5-15(19)13-22-16-11-9-14(10-12-16)20(27)25-21-23-17-6-2-3-7-18(17)24-21/h1-12,22,26H,13H2,(H2,23,24,25,27)

Clé InChI

IGJNPWYFMGZTIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O

SMILES canonique

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.